2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde
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Overview
Description
2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde is a chemical compound with the molecular formula C7H10O4. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde typically involves the condensation of glycolic acid with acetone in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) in diethyl ether . This reaction forms the dioxolane ring structure, which is a key feature of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of common reagents and catalysts can be applied to scale up the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.
Reduction: 2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)ethanol.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the formation of adducts that may alter the function of the target molecules. The dioxolane ring can also participate in ring-opening reactions, further contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: Similar dioxolane ring structure but lacks the aldehyde group.
(S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid: Contains a carboxylic acid group instead of an aldehyde.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde is unique due to the presence of both the dioxolane ring and the reactive aldehyde group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-4-8)6(9)11-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZMBXXTNXSOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)CC=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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